2-[(4-Methoxyphenyl)amino]-4,7-dioxo-5-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
2-[(4-Methoxyphenyl)amino]-4,7-dioxo-5-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)amino]-4,7-dioxo-5-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves a multi-step process. One common method includes the reaction of 3,5-cyclohexanedione, 4-methoxybenzaldehyde, and malononitrile in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol. The mixture is refluxed for several hours, then cooled to room temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)amino]-4,7-dioxo-5-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
2-[(4-Methoxyphenyl)amino]-4,7-dioxo-5-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to inhibit certain enzymes makes it valuable for studying cellular processes and enzyme functions.
Industry: The compound’s unique properties make it useful in developing new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)amino]-4,7-dioxo-5-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as PARP-1. By inhibiting PARP-1, the compound interferes with the DNA repair process, leading to genomic instability and cell death in cancer cells. This makes it a promising candidate for combination therapies with DNA-damaging agents .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and have been studied for their potential as PARP-1 inhibitors.
Indole derivatives: Indole-based compounds also exhibit a range of biological activities, including anticancer properties.
Uniqueness
What sets 2-[(4-Methoxyphenyl)amino]-4,7-dioxo-5-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile apart is its specific structural features and the presence of both methoxyphenyl and phenyl groups, which contribute to its unique binding properties and biological activities.
Properties
Molecular Formula |
C21H17N5O3 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-4,7-dioxo-5-phenyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C21H17N5O3/c1-29-14-9-7-13(8-10-14)23-21-25-18-17(20(28)26-21)16(12-5-3-2-4-6-12)15(11-22)19(27)24-18/h2-10,15-16H,1H3,(H3,23,24,25,26,27,28) |
InChI Key |
KGFZQAXZKULVJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(C(C(C(=O)N3)C#N)C4=CC=CC=C4)C(=O)N2 |
Origin of Product |
United States |
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